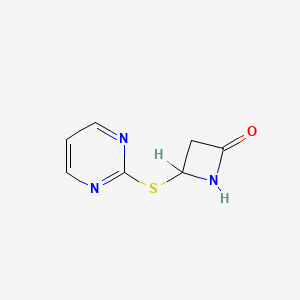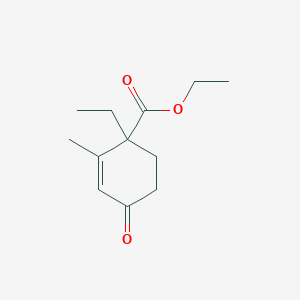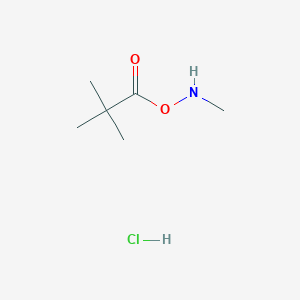
1-Bromo-2,6-dimethylhepta-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,6-dimethylhepta-1,5-diene is an organic compound with the molecular formula C9H15Br It is a derivative of heptadiene, featuring a bromine atom and two methyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,6-dimethylhepta-1,5-diene can be synthesized through the electrophilic addition of hydrogen bromide (HBr) to 2,6-dimethylhepta-1,5-diene. The reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom. The reaction conditions often involve the use of a solvent like dichloromethane and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,6-dimethylhepta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition: Reagents like bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dibromo compounds or hydrogenated alkanes.
Oxidation: Formation of epoxides or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-2,6-dimethylhepta-1,5-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,6-dimethylhepta-1,5-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bonds allow for addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, often involving the formation of carbocation intermediates and resonance stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylhepta-1,5-diene: The parent compound without the bromine atom.
1-Bromo-2-butene: A simpler brominated diene with fewer carbon atoms.
1,4-Dibromo-2,6-dimethylheptane: A fully brominated derivative.
Uniqueness
1-Bromo-2,6-dimethylhepta-1,5-diene is unique due to its specific substitution pattern and the presence of both bromine and methyl groups.
Propriétés
| 112900-65-9 | |
Formule moléculaire |
C9H15Br |
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
1-bromo-2,6-dimethylhepta-1,5-diene |
InChI |
InChI=1S/C9H15Br/c1-8(2)5-4-6-9(3)7-10/h5,7H,4,6H2,1-3H3 |
Clé InChI |
CHENLUVHTGAWOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CBr)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
